Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-

Description

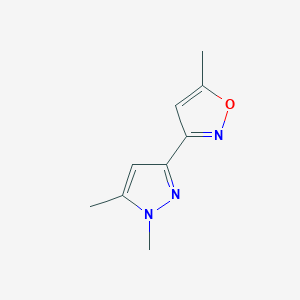

Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl- (hereafter referred to as the target compound), is a heterocyclic molecule featuring a fused isoxazole and pyrazole system. The isoxazole ring (a five-membered ring with oxygen and nitrogen) is substituted at the 3-position with a 1,5-dimethylpyrazole moiety and at the 5-position with a methyl group.

The compound’s design leverages the bioactivity of both isoxazole and pyrazole moieties. Isoxazoles are known for their role in drug discovery due to their metabolic stability and hydrogen-bonding capabilities, while pyrazoles contribute to diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

CAS No. |

113411-43-1 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-(1,5-dimethylpyrazol-3-yl)-5-methyl-1,2-oxazole |

InChI |

InChI=1S/C9H11N3O/c1-6-4-8(10-12(6)3)9-5-7(2)13-11-9/h4-5H,1-3H3 |

InChI Key |

IDMVPLIFTRQSPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)C2=NOC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Isoxazole derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in several therapeutic areas:

- Immunomodulatory Effects : Research indicates that isoxazole derivatives can modulate immune functions. For instance, certain isoxazole compounds have been reported to inhibit eosinophilic infiltration in models of pulmonary inflammation, suggesting potential applications in treating asthma and other inflammatory diseases .

- Anticancer Activity : Isoxazoles exhibit anticancer properties by acting as histone deacetylase (HDAC) inhibitors. Studies have demonstrated that specific isoxazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy .

- Antioxidant Properties : Some isoxazole derivatives have been evaluated for their antioxidant capabilities. For example, compounds derived from isoxazole scaffolds have shown significant antioxidant activity in both in vitro and in vivo models, indicating their potential for developing anti-aging therapies .

Synthetic Methodologies

The synthesis of isoxazole derivatives has evolved significantly over the years. Various synthetic routes have been developed to enhance yield and specificity:

- Copper-Catalyzed Reactions : Recent advancements include copper(II)-catalyzed 1,3-dipolar cycloaddition reactions using ynamides as building blocks for synthesizing isoxazoles . This method allows for the efficient formation of complex isoxazole structures.

- Microwave-Assisted Synthesis : Microwave irradiation has been employed to facilitate the rapid synthesis of substituted isoxazoles. This method not only reduces reaction times but also improves yields compared to traditional heating methods .

Case Studies

Several case studies illustrate the practical applications of isoxazole derivatives:

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s unique feature is the fusion of a 5-methylisoxazole with a 1,5-dimethylpyrazole. Key structural analogs include:

Key Observations :

- Heteroatom Variation : Replacing isoxazole’s oxygen with sulfur (e.g., thiazole in ) alters electronic properties and bioavailability due to sulfur’s larger atomic radius and polarizability .

- Aromatic System Extensions : Imidazole-phenyl substituents () introduce additional hydrogen-bonding sites, which may improve target binding in biological systems .

Stability and Functionalization

- The 1,5-dimethyl groups on the pyrazole ring in the target compound provide steric hindrance, likely enhancing stability against oxidative degradation compared to amino-substituted analogs (e.g., 5-amino-3-methyl-1-phenylpyrazole in ) .

- The absence of electron-withdrawing groups (e.g., nitro in ) may reduce electrophilic reactivity, favoring nucleophilic substitution at the isoxazole ring’s 3-position.

Antimicrobial Activity

- Pyrazole-isoxazole hybrids in and demonstrate growth inhibitory activity against Gram-positive bacteria and fungi, attributed to their ability to disrupt microbial cell membranes or enzyme function .

- Imidazole-containing analogs () exhibit broader-spectrum antimicrobial effects due to the imidazole ring’s interaction with heme proteins in pathogens .

Anti-inflammatory and Kinase Inhibition

- Thiazole-pyrazole derivatives () show promise in targeting kinases involved in inflammatory pathways, suggesting the target compound’s dimethylpyrazole moiety could similarly modulate kinase activity .

- Triazole-thiol derivatives () with pyrazole groups exhibit antioxidant properties, though their mechanism differs from isoxazole-based compounds due to sulfur’s redox activity .

Physicochemical and Crystallographic Properties

Solubility and Hydrogen Bonding

- The target compound’s methyl groups may reduce water solubility compared to hydroxyl- or amino-substituted analogs (e.g., ). However, the isoxazole ring’s oxygen can participate in hydrogen bonding, as seen in ’s crystal structures, which form dimers via C–H⋯N interactions .

Crystallographic Data

- While direct data for the target compound is unavailable, ’s ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate reveals a planar isoxazole ring with dihedral angles of 30.12° relative to adjacent rings, suggesting moderate conjugation in similar systems .

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and immunomodulatory contexts. This article focuses on the compound Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl- , exploring its biological activity through various studies, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 177.21 g/mol

- CAS Number : 483254

Anticancer Activity

Isoxazole derivatives have shown promising cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of isoxazole compounds, including our target compound.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl- | HeLa | 1.2 | Induces apoptosis |

| Isoxazole Derivative A | A549 | 10.7 | Inhibits tubulin polymerization |

| Isoxazole Derivative B | MDA-MB231 | 0.4 | Arrests cell cycle at G2/M phase |

| Tivozanib (Reference) | HT29 | 58.4 | Inhibits VEGFRs |

Research indicates that isoxazole derivatives can exert their anticancer effects through multiple mechanisms:

- Inhibition of Heat Shock Proteins : Compounds have been shown to inhibit Hsp90, a chaperone involved in protein folding and stabilization, which is crucial for cancer cell survival .

- Cell Cycle Arrest : Some derivatives induce G2/M phase arrest in cancer cells, leading to reduced proliferation .

- Tubulin Polymerization Inhibition : Certain isoxazole compounds disrupt microtubule dynamics, which is vital for mitosis, thus inhibiting cancer cell division .

Immunomodulatory Effects

Isoxazole derivatives also exhibit significant immunomodulatory properties. Studies have demonstrated that these compounds can modulate immune responses, showing both immunosuppressive and immunostimulatory effects depending on their structure.

Case Study: Immunosuppressive Activity

A study assessed the immunosuppressive potential of isoxazole derivatives in a murine model. Key findings include:

- Inhibition of Eosinophilic Infiltration : Certain isoxazoles effectively reduced eosinophilic infiltration in allergen-induced pulmonary inflammation models.

- Impact on Cytokine Production : Compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting a potential for treating autoimmune conditions .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for designing more effective compounds. Research indicates that modifications to the isoxazole ring and substituents can significantly influence activity.

Notable Findings:

Q & A

Basic: What are the optimized synthetic routes for Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) to link pyrazole and isoxazole moieties. Key steps include:

- Step 1: Alkylation or esterification of precursor pyrazole derivatives (e.g., ethyl 3-methylpyrazole-5-carboxylate) .

- Step 2: Cyclization of intermediates under reflux conditions with solvents like DMF/water mixtures, followed by purification via column chromatography .

- Critical Factors: Catalyst loading (0.5–2 mol%), temperature (80–110°C), and solvent polarity significantly affect yield (reported 45–78%). Side reactions, such as over-alkylation, are mitigated by controlled stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.